Alh-32-OH

Description

Properties

IUPAC Name |

[3-[3-[2-[2-[3-[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxy]-2,2-bis[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxymethyl]propoxy]ethoxy]ethoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXLGBFSIFJFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H256O93 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746210 | |

| Record name | PUBCHEM_71310496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326794-48-3 | |

| Record name | PUBCHEM_71310496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Potential of Alh-32-OH: A Technical Guide for Advanced Research

An In-depth Exploration of the Chemical Properties and Applications of Hyperbranched bis-MPA Polyester-32-hydroxyl, Generation 3

Prepared for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of advanced polymer chemistry, hyperbranched polymers represent a unique and highly versatile class of macromolecules. Their dendritic, three-dimensional architecture, characterized by a high density of functional groups, offers a significant departure from traditional linear polymers. This guide provides a comprehensive technical overview of a prominent member of this class: Alh-32-OH, more formally known as Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, and commercially available under trade names such as Boltorn H30.

This document will delve into the core chemical properties of Alh-32-OH, offering insights into its structure, solubility, thermal characteristics, and reactivity. We will explore detailed experimental protocols for its functionalization and application, providing a robust resource for researchers seeking to leverage its unique attributes in diverse fields, from drug delivery to advanced materials science. The causality behind experimental choices will be elucidated, empowering users to not only replicate but also adapt these methodologies for their specific research needs.

Core Molecular and Physical Characteristics

Alh-32-OH is a third-generation hyperbranched polyester based on the repeated branching of 2,2-bis(methylol)propionic acid (bis-MPA) units, initiated from a central core. This pseudo-dendritic structure results in a globular macromolecule with a high concentration of terminal hydroxyl groups, which are readily available for chemical modification.

| Property | Value | Source(s) |

| Synonyms | Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3; Boltorn H30; PFH-32-OH | [1] |

| CAS Number | 326794-48-3 | [1] |

| Molecular Formula | C₁₅₅H₂₅₆O₉₃ | [1] |

| Theoretical Molecular Weight | 3607.64 g/mol | [1] |

| Physical Form | Solid, yellowish powder | [1] |

| Number of Surface Hydroxyl Groups | 32 (average) | [1] |

| Glass Transition Temperature (Tg) | Approximately 40 °C | [1] |

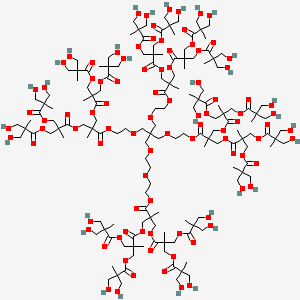

Structural Representation

The idealized structure of Alh-32-OH features a central core from which dendritic branches of bis-MPA emanate. The high density of ester bonds contributes to its thermal and chemical stability, while the 32 primary hydroxyl groups on its periphery are the key to its versatile reactivity.

Caption: Idealized structure of Alh-32-OH.

Solubility Profile

The solubility of Alh-32-OH is a critical parameter for its application in various formulations. Its polyester backbone and numerous hydroxyl groups render it soluble in a range of polar organic solvents. While comprehensive quantitative data is not extensively published, qualitative solubility has been established in several common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Methanol | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Water | Emulsifies (forms a colloidal system) | [1] |

Experimental Insight: The emulsification in water is a noteworthy property, suggesting that while not fully soluble, it can be dispersed in aqueous media, a feature that is particularly advantageous for biomedical applications. For complete dissolution in organic solvents, gentle heating and stirring may be required.

Thermal Properties

The thermal stability of Alh-32-OH is an important consideration for its processing and end-use applications.

-

Glass Transition Temperature (Tg): The glass transition temperature of Alh-32-OH has been determined by Differential Scanning Calorimetry (DSC) to be approximately 40 °C[1]. This indicates that the material is in a glassy state at room temperature. The Tg is relatively insensitive to variations in molar mass within the Boltorn H series[1].

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and quality control of Alh-32-OH.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Alh-32-OH is characterized by several key absorption bands. A broad O-H stretching band is observed in the region of 3200-3600 cm⁻¹, indicative of the numerous hydroxyl groups. Symmetric and asymmetric stretching bands of CH₂ and CH₃ groups are present, along with a strong carbonyl (C=O) stretching band near 1730 cm⁻¹ from the ester linkages. Bending vibrations for CH₂ and CH₃ groups can be seen around 1470 and 1400 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of Alh-32-OH. In ¹H NMR, signals corresponding to the methyl protons of the bis-MPA units and the methylene protons adjacent to the ester and hydroxyl groups are expected. Quantitative ¹³C NMR can be employed to determine the degree of branching and the ratio of dendritic, linear, and terminal units within the hyperbranched structure.

Chemical Reactivity and Functionalization

The 32 peripheral hydroxyl groups of Alh-32-OH are the primary sites for its chemical modification, making it a versatile scaffold for the synthesis of more complex macromolecules.

Experimental Protocol: Acrylation of Alh-32-OH

This protocol describes the partial acrylation of the hydroxyl groups, a common modification to introduce polymerizable functionalities.

Materials:

-

Alh-32-OH (Boltorn H30)

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Hydroquinone (inhibitor)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve Alh-32-OH in toluene.

-

Add acrylic acid (the molar ratio of acrylic acid to hydroxyl groups will determine the degree of acrylation).

-

Add a catalytic amount of p-toluenesulfonic acid and a small amount of hydroquinone to inhibit the premature polymerization of acrylic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the esterification reaction using the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as ¹³C NMR to determine the degree of acrylation.

-

Once the desired degree of acrylation is achieved, cool the reaction mixture.

-

Purify the product by precipitating it in a suitable non-solvent, followed by washing and drying under vacuum.

Causality of Experimental Choices:

-

Dean-Stark Trap: The removal of water drives the equilibrium of the esterification reaction towards the product side, ensuring a higher yield of the acrylated polymer.

-

Hydroquinone: This inhibitor is crucial to prevent the self-polymerization of acrylic acid and the acrylated product at the elevated reaction temperature.

-

NMR Monitoring: Quantitative NMR is a precise method to control the degree of functionalization, which is critical for the final properties of the modified polymer.

Caption: Workflow for the acrylation of Alh-32-OH.

Applications in Research and Development

The unique combination of a globular architecture, high functionality, and good solubility makes Alh-32-OH a valuable building block in various advanced applications.

Initiator for Ring-Opening Polymerization (ROP)

The hydroxyl groups of Alh-32-OH can act as initiating sites for the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of star-shaped polymers with a hyperbranched core and linear polyester arms.

Experimental Protocol: Synthesis of a Star-Shaped Poly(ε-caprolactone) using Alh-32-OH as Initiator

Materials:

-

Alh-32-OH

-

ε-caprolactone

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, add Alh-32-OH and ε-caprolactone.

-

Heat the mixture to 110 °C in an oil bath with continuous stirring to ensure homogenization.

-

Add the Sn(Oct)₂ catalyst to the molten mixture.

-

Increase the temperature to 140 °C and continue the reaction under stirring for 12 hours.

-

After cooling to room temperature, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold diethyl ether or methanol) to remove unreacted monomer and catalyst.

-

Repeat the dissolution-precipitation step for further purification.

-

Dry the final star-shaped polymer under vacuum.

Causality of Experimental Choices:

-

Nitrogen Atmosphere: This is essential to prevent side reactions and degradation of the polymer at high temperatures.

-

Sn(Oct)₂: This is a commonly used and efficient catalyst for the ring-opening polymerization of cyclic esters, providing good control over the polymerization process.

-

Precipitation: This is a standard method for purifying polymers by separating the high molecular weight product from low molecular weight impurities.

Drug Delivery Systems

The nanometer-scale dimensions and the multivalent surface of Alh-32-OH make it an attractive candidate for the development of drug delivery systems. Drugs can be either covalently conjugated to the hydroxyl groups or physically encapsulated within the dendritic structure. Its derivatives have been explored for the delivery of anticancer drugs.

Coatings and Resins

The high functionality of Alh-32-OH allows it to be used as a crosslinker in thermosetting formulations, leading to coatings with high scratch resistance, good flexibility, and excellent chemical resistance. Its low viscosity compared to linear polymers of similar molecular weight also improves the processing characteristics of the resin formulations.

Conclusion

Alh-32-OH, or Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, is a highly versatile and functional macromolecule with a well-defined chemical structure. Its unique combination of a hyperbranched architecture, 32 peripheral hydroxyl groups, and favorable solubility and thermal properties makes it a valuable tool for researchers in materials science, polymer chemistry, and drug development. This guide has provided a comprehensive overview of its key chemical properties and detailed experimental protocols for its modification and application. By understanding the fundamental principles behind its synthesis and reactivity, researchers can unlock the full potential of this remarkable polymer in creating next-generation materials and therapeutic systems.

References

-

Žagar, E., & Žigon, M. (2006). Characterization of commercial aliphatic hyperbranched polyesters. Journal of Applied Polymer Science, 101(3), 1485-1494. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of Complex Glycans: A Methodological Approach Featuring Alh-32-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of large, complex carbohydrates and glycoconjugates presents a significant analytical challenge in modern biochemistry and drug discovery. Unlike proteins and nucleic acids, which are linear polymers assembled from a limited set of monomers via uniform linkages, polysaccharides exhibit immense structural diversity. This complexity arises from the variety of monosaccharide units, the variable nature of their glycosidic linkages (both in terms of position and anomeric configuration), and the potential for extensive branching. A prime example of such a complex biomolecule is represented by the molecular formula C155H256O93, catalogued under the identifier Alh-32-OH in select databases[1]. The "-OH" suffix in this context signifies the presence of numerous hydroxyl groups, characteristic of a polyhydroxylated compound like a carbohydrate.

This guide provides a comprehensive, methodology-focused framework for the structural characterization of complex glycans, using the putative Alh-32-OH as a representative analyte. As a senior application scientist, the goal is not to present a rigid, step-by-step protocol for a known entity, but rather to impart a logical and scientifically sound workflow that can be adapted for the characterization of novel or poorly understood complex carbohydrates. We will delve into the causality behind experimental choices, ensuring that each stage of the analysis builds upon the last, creating a self-validating system for structural determination. This guide is designed to be a valuable resource for researchers in glycobiology, natural product chemistry, and drug development, providing both the theoretical underpinnings and practical insights necessary for tackling the intricate world of glycan analysis.

Part 1: Foundational Analysis and Strategic Workflow

Before embarking on a detailed structural elucidation, a foundational analysis is paramount to ensure the purity and integrity of the sample. This initial phase is critical as contaminants can significantly interfere with subsequent spectroscopic and spectrometric analyses, leading to erroneous structural assignments.

Purity Assessment: The Chromatographic First Pass

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a complex glycan sample.[2][3] Given the polar nature of carbohydrates, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Size-Exclusion Chromatography (SEC) are often employed.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for separating polar compounds like carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of highly polar analytes that would otherwise elute in the void volume in reversed-phase chromatography.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. For a large molecule like Alh-32-OH, SEC can provide an estimation of its molecular weight and assess for the presence of smaller or larger contaminants.

A single, symmetrical peak in the chromatogram is a good indicator of a pure sample. However, for complex glycans, microheterogeneity (slight variations in glycosylation) can sometimes lead to broadened peaks or closely eluting species.

The Overall Strategic Workflow

The characterization of a complex glycan is a multi-faceted process that involves a combination of chemical and instrumental analysis techniques. The following diagram outlines a logical workflow for the structural elucidation of a molecule like Alh-32-OH.

Caption: Overall workflow for the structural characterization of a complex glycan.

Part 2: Deconstructing the Polysaccharide: Monosaccharide Composition Analysis

The first step in dissecting the structure of Alh-32-OH is to identify its constituent monosaccharide units. This is achieved by hydrolyzing the glycosidic bonds that link the monomers.

Experimental Protocol: Acid Hydrolysis

-

Sample Preparation: Accurately weigh 1-2 mg of the purified, lyophilized glycan into a screw-capped vial.

-

Hydrolysis: Add 1 mL of 2 M trifluoroacetic acid (TFA). Seal the vial tightly.

-

Incubation: Heat the sample at 121°C for 2 hours.

-

Removal of Acid: Cool the sample to room temperature. Remove the TFA by evaporation under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for subsequent analysis.

Causality Behind Experimental Choices: TFA is used because it is a strong acid that effectively cleaves glycosidic bonds, yet it is volatile, allowing for easy removal post-hydrolysis, which is crucial to prevent interference in the subsequent analytical steps.

Identification and Quantification: GC-MS and HPLC Analysis

The resulting mixture of monosaccharides is then derivatized to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to add a chromophore for HPLC with UV detection. A common derivatization method for GC-MS is the conversion of the monosaccharides to their alditol acetates.

Table 1: Expected GC-MS Retention Times and Key Fragments for Common Alditol Acetates

| Monosaccharide | Typical Retention Time (min) | Key Mass Fragments (m/z) |

| Rhamnose | ~12.5 | 115, 129, 145, 217 |

| Fucose | ~12.8 | 115, 129, 145, 217 |

| Arabinose | ~13.5 | 115, 145, 217 |

| Xylose | ~14.0 | 115, 145, 217 |

| Mannose | ~15.2 | 115, 145, 217, 289 |

| Galactose | ~15.5 | 115, 145, 217, 289 |

| Glucose | ~15.8 | 115, 145, 217, 289 |

By comparing the retention times and mass fragmentation patterns of the derivatized monosaccharides from Alh-32-OH to those of known standards, the monosaccharide composition can be determined both qualitatively and quantitatively.

Part 3: Unraveling the Connections: Linkage and Sequence Analysis

Once the building blocks are identified, the next critical step is to determine how they are connected. This involves identifying the specific carbon atoms involved in the glycosidic linkages.

Methylation Analysis: The Gold Standard for Linkage Determination

Methylation analysis is a powerful and widely used technique for determining the positions of glycosidic linkages in polysaccharides. The principle involves methylating all free hydroxyl groups, followed by hydrolysis of the glycosidic bonds. The newly exposed hydroxyl groups (which were previously involved in linkages) can then be identified.

-

Permethylation: The purified glycan is treated with a strong base (e.g., sodium hydride) and methyl iodide to convert all free hydroxyl groups to methyl ethers.

-

Hydrolysis: The permethylated glycan is hydrolyzed using strong acid (as described in Part 2.1) to cleave the glycosidic bonds.

-

Reduction: The resulting partially methylated monosaccharides are reduced with sodium borodeuteride. This step is crucial as it introduces a deuterium label at C1, allowing for the differentiation of the original reducing end from other carbons.

-

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) and the hydroxyl group at C1 are acetylated.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by GC-MS. The fragmentation patterns in the mass spectra are indicative of the positions of the methyl and acetyl groups, which in turn reveal the original linkage positions.

Caption: Step-by-step workflow for methylation analysis of a complex glycan.

Mass Spectrometry for Sequencing

High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are invaluable for determining the molecular weight of the intact glycan and for obtaining sequence information through tandem mass spectrometry (MS/MS).

-

Intact Mass Measurement: ESI-MS and MALDI-TOF can provide a precise molecular weight for Alh-32-OH, which can be compared to the theoretical mass calculated from the proposed monosaccharide composition.

-

Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can generate a series of fragment ions. The mass differences between these fragments correspond to the masses of individual monosaccharide residues, allowing for the determination of the sequence of monosaccharides in the chain.

Part 4: The Three-Dimensional Picture: Spectroscopic Characterization with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of complex carbohydrates in solution.[4][5][6][7] It provides detailed information about the anomeric configuration (α or β) of the glycosidic linkages, the sequence of monosaccharides, and the three-dimensional conformation of the molecule.

1D NMR: The Initial Fingerprint

-

¹H NMR: The proton NMR spectrum of a carbohydrate provides a unique fingerprint. The anomeric protons are particularly diagnostic, as they resonate in a relatively uncongested region of the spectrum (typically 4.5-5.5 ppm).[6] The chemical shift and coupling constant of the anomeric proton can often reveal the anomeric configuration.

-

¹³C NMR: The carbon NMR spectrum also contains diagnostic signals, particularly for the anomeric carbons, which typically resonate between 90 and 110 ppm.[6]

2D NMR: Connecting the Dots

Due to significant signal overlap in the 1D spectra of large carbohydrates, 2D NMR experiments are essential for unambiguous signal assignment and structural elucidation.

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton scalar couplings within a single monosaccharide residue, allowing for the assignment of all the protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing the carbon chemical shifts for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds away. A correlation between the anomeric proton of one residue and a carbon of the adjacent residue provides direct evidence of a glycosidic linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons. Inter-residue NOEs/ROEs are crucial for confirming the sequence of monosaccharides and for providing insights into the 3D conformation of the glycan.

Caption: A typical workflow for the NMR-based structural elucidation of a complex glycan.

Part 5: Synthesizing the Data for a Complete Structure

The final and most intellectually demanding step in the characterization of Alh-32-OH is the integration of all the data obtained from the various analytical techniques.

-

The monosaccharide composition from GC-MS/HPLC provides the list of building blocks.

-

The linkage analysis from methylation studies and HMBC data reveals how these building blocks are connected.

-

The molecular weight from mass spectrometry confirms the overall size of the molecule.

-

MS/MS and NMR data (HMBC, NOESY/ROESY) work in concert to establish the sequence of the monosaccharide units.

-

NMR data (coupling constants and NOEs) provide the final details of the anomeric configurations and the preferred 3D conformation in solution.

By systematically piecing together these complementary sets of information, a complete and validated structure for Alh-32-OH can be proposed. This integrated approach, which relies on the cross-validation of data from multiple orthogonal techniques, ensures the highest degree of confidence in the final structural assignment.

Conclusion

The structural characterization of complex glycans like Alh-32-OH is a formidable task that requires a sophisticated and multi-pronged analytical approach. This guide has outlined a logical and robust workflow, starting from fundamental purity assessment and moving through compositional analysis, linkage determination, and detailed spectroscopic investigation. By understanding the "why" behind each experimental choice and by integrating the data from each technique in a synergistic manner, researchers can confidently navigate the complexities of glycan analysis. The methodologies described herein are not merely a set of protocols but rather a strategic framework for problem-solving in the intricate and fascinating field of glycobiology.

References

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]

-

Alh-32-OH | C155H256O93 | CID 71310496 - PubChem. [Link]

-

A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega. [Link]

-

Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. [Link]

-

Introduction to NMR Spectroscopy of Carbohydrates - ResearchGate. [Link]

-

Liquid-state NMR spectroscopy for complex carbohydrate structural analysis - iris.unina.it. [Link]

-

PubChem. [Link]

-

High-performance liquid chromatography - Wikipedia. [Link]

-

Alcohol (chemistry) - Wikipedia. [Link]

-

Aluminium - Wikipedia. [Link]

-

Aluminium nitride - Wikipedia. [Link]

-

Cisco Networking Academy: Learn Cybersecurity, Python & More. [Link]

-

ALBIN PUMP ALH - John Brooks Company. [Link]

-

High Performance Liquid Chromatography - Chemistry LibreTexts. [Link]

Sources

- 1. Alh-32-OH | C155H256O93 | CID 71310496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALH Inhibition as a Molecular Initiating Event in the Adverse Outcome Pathway of Benomyl Toxicity in Caenorhabditis elegans: Relevance for Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. iris.unina.it [iris.unina.it]

A Technical Guide to Hyperbranched bis-MPA Polyester-32-hydroxyl (Alh-32-OH): Synthesis, Characterization, and Biomedical Application Scaffolding

Abstract

This technical guide provides an in-depth analysis of Alh-32-OH, a third-generation (G3) hyperbranched polyester based on 2,2-bis(methylol)propionic acid (bis-MPA). Initially identified by its synonym, Alh-32-OH is a highly branched, globular macromolecule with 32 peripheral hydroxyl groups. This document deviates from a traditional preclinical drug study format, as Alh-32-OH is not a conventional therapeutic agent but rather a sophisticated polymer scaffold with significant potential in advanced drug delivery and biomaterials. We will explore the fundamental principles governing its synthesis, the critical methodologies for its comprehensive characterization, and the strategic pathways for its functionalization, thereby enabling its application in next-generation therapeutic systems. This guide is intended for researchers, polymer chemists, and drug development professionals seeking to leverage advanced macromolecular architectures for biomedical innovation.

Introduction: The Architectural Advantage of Hyperbranched Polymers

In the landscape of drug development and materials science, macromolecular architecture plays a pivotal role in defining function. Hyperbranched polymers (HBPs), a class of dendrimeric structures, offer a unique combination of properties stemming from their highly branched, three-dimensional, and globular morphology. Unlike their perfectly structured dendrimer cousins, HBPs are synthesized in a one-pot pseudo-stepwise polymerization, making their large-scale production more economically viable.

Key characteristics of HBPs like Alh-32-OH include:

-

Low Intrinsic Viscosity: Their compact, spherical shape leads to lower solution or melt viscosity compared to linear polymers of similar molecular weight, enhancing processability.[1]

-

High Solubility: The globular structure and high density of terminal functional groups contribute to excellent solubility in a range of solvents.[1]

-

Multivalency: A high density of surface functional groups (32 hydroxyl groups for Alh-32-OH) provides numerous sites for conjugation of drugs, targeting ligands, or imaging agents.[2]

Alh-32-OH, as a bis-MPA-based polyester, is part of a family of polymers recognized for their biocompatibility and biodegradability, making them prime candidates for in-vivo applications.[3][4] This guide will focus on the practical aspects of working with Alh-32-OH, from its synthesis and characterization to its potential as a foundational component in advanced therapeutic design.

Physicochemical Properties of Alh-32-OH

Alh-32-OH is commercially available as a lyophilized powder and is identified by several synonyms, including PFH-32-OH and Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3. Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 | |

| Synonyms | Alh-32-OH, PFH-32-OH, Hyperbranched Polymer | |

| CAS Number | 326794-48-3 | |

| Molecular Formula | C₁₅₅H₂₅₆O₉₃ | |

| Molecular Weight | 3607.64 g/mol | |

| Form | Lyophilized Powder | |

| Surface Groups | 32 Average Hydroxyl (-OH) Groups | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C |

Synthesis of bis-MPA Hyperbranched Polyesters

The synthesis of hyperbranched polyesters from bis-MPA is typically achieved through a one-step polycondensation reaction of an AB₂-type monomer.[5] In this case, bis-MPA serves as the AB₂ monomer, containing one carboxylic acid group (A) and two hydroxyl groups (B).

Causality of the Synthetic Approach

The "pseudo-one-step" method is employed to achieve a higher degree of branching.[6] This involves using a core molecule (a Bₓ polyol, like trimethylolpropane) to initiate polymerization. The bis-MPA monomers then add to this core and to each other in a controlled but random fashion, leading to the hyperbranched structure. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven by the removal of water under heat and/or vacuum.[6][7] The generation of the polymer (e.g., G3 for Alh-32-OH) is controlled by the stoichiometry of the monomer to the core molecule.

Representative Synthesis Protocol

The following is a generalized, step-by-step protocol for the synthesis of a G3 bis-MPA hyperbranched polyester.

Materials:

-

2,2-bis(methylol)propionic acid (bis-MPA)

-

Trimethylolpropane (TMP) (Core molecule)

-

p-Toluenesulfonic acid (p-TSA) (Catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and temperature probe.

Procedure:

-

Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen to create an inert atmosphere.

-

Charging the Reactor: Add the calculated amounts of bis-MPA, TMP, and a catalytic amount of p-TSA to the flask. The molar ratio of bis-MPA to TMP will determine the final generation and molecular weight.

-

Melt Polycondensation: Heat the mixture with stirring to a temperature of 140-160°C.[5] The reactants will melt, forming a homogenous solution.

-

Water Removal: The condensation reaction produces water as a byproduct. This water is removed from the reaction mixture, typically via a nitrogen stream or azeotropically with toluene using a Dean-Stark trap, to drive the polymerization forward.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by taking aliquots and determining the acid number via titration.

-

Termination and Purification: Once the desired degree of polymerization is reached (indicated by a drop in the acid number to a target value), the reaction is cooled. The resulting polymer is dissolved in a suitable solvent (e.g., acetone or THF) and precipitated into a non-solvent (e.g., cold methanol or water) to remove unreacted monomer and catalyst.

-

Drying: The purified polymer is collected by filtration and dried under vacuum to yield the final product.

Caption: Generalized workflow for the synthesis of Alh-32-OH.

Comprehensive Characterization of Alh-32-OH

A multi-technique approach is essential for the robust characterization of hyperbranched polymers. Each technique provides a piece of the puzzle, and together they create a comprehensive picture of the polymer's structure, size, and properties.

Structural Verification

-

Fourier Transform Infrared Spectroscopy (FTIR): This is the first-line technique for confirming the chemical identity. The causality here is to verify the presence of key functional groups. For Alh-32-OH, one would expect to see a strong, broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the numerous hydroxyl groups, and a sharp, strong peak around 1730 cm⁻¹ for the C=O stretching of the polyester ester linkages.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. ¹H NMR can be used to identify the different types of protons in the polymer backbone and terminal units.[9] More powerfully, ¹³C NMR can be used to determine the Degree of Branching (DB), a critical parameter for hyperbranched polymers that distinguishes them from linear polymers and perfect dendrimers.[7] The DB is calculated by integrating the signals corresponding to dendritic, terminal, and linear units.[10]

Molecular Weight and Distribution

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[8] This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[11] For a hyperbranched polymer like Alh-32-OH, a relatively low PDI is expected, though it will be broader than that of a perfect dendrimer. The choice of columns and calibration standards is critical for obtaining accurate results for branched architectures.

Thermal Properties

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This is used to determine the glass transition temperature (Tg), a key characteristic of amorphous polymers like Alh-32-OH.[8] The Tg provides insight into the polymer's physical state (glassy vs. rubbery) at different temperatures and is important for formulation and storage considerations.[7]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is crucial for determining the thermal stability of the polymer and its decomposition temperature.[8] For a polymer intended for biomedical applications, high thermal stability is often a desirable trait.

Caption: Analytical workflow for the characterization of Alh-32-OH.

Potential Applications and Functionalization Strategies

The true potential of Alh-32-OH is realized upon the functionalization of its 32 peripheral hydroxyl groups. These groups serve as versatile handles for covalent modification, transforming the polymer scaffold into a sophisticated, multifunctional nanocarrier.[12]

Core Application: Drug Delivery

Hyperbranched polyesters are extensively explored as drug delivery vehicles.[3][13] Their three-dimensional structure can encapsulate hydrophobic drugs within their core, while the hydrophilic shell provides aqueous solubility.[1] Alternatively, drugs can be covalently conjugated to the surface hydroxyl groups via ester or other cleavable linkers, allowing for controlled release.

Protocol: Surface Functionalization via Acylation

This protocol describes a general method for attaching molecules with a carboxylic acid group to the hydroxyl terminals of Alh-32-OH, for instance, to attach a drug or a targeting ligand.

Materials:

-

Alh-32-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Acylating reagent (e.g., an acid chloride or carboxylic acid with an activating agent)

-

Ice/water bath

Procedure:

-

Dissolution: Dissolve a known quantity of Alh-32-OH in anhydrous THF in a dry, nitrogen-purged flask.

-

Base and Catalyst Addition: Add triethylamine (as an acid scavenger, typically 1.2 equivalents per hydroxyl group) and a catalytic amount of DMAP.[14] The causality of adding a base is to deprotonate the hydroxyl groups, making them more nucleophilic and reactive towards the acylating agent.

-

Acylation: Cool the flask in an ice/water bath. Slowly add the acylating reagent (e.g., the acid chloride of the drug to be conjugated) dropwise with stirring. The low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Work-up and Purification: Quench the reaction and perform an appropriate work-up, which may involve extraction and/or precipitation to remove excess reagents and byproducts.[14] The final functionalized polymer is then dried under vacuum.

Caption: Conceptual diagram of Alh-32-OH functionalization pathways.

Conclusion and Future Perspectives

Alh-32-OH is more than just a chemical compound; it is a versatile platform technology. While preliminary studies on its direct therapeutic effects are absent, its value as a macromolecular scaffold is clear. This guide has outlined the fundamental knowledge required to work with this hyperbranched polymer, covering its synthesis, essential characterization techniques, and a gateway to its functionalization for biomedical applications. Future research should focus on conjugating specific therapeutic agents and targeting moieties to the Alh-32-OH backbone, followed by rigorous in vitro and in vivo evaluation of these nanoconstructs for efficacy, pharmacokinetics, and safety. The architectural precision and multivalency of Alh-32-OH provide a robust foundation for the development of next-generation targeted therapies and diagnostic agents.

References

- Gao, C., & Yan, D. (2014). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 39(3), 1-49. (This is a representative review, specific URL not available from search but reflects the content of multiple results).

- Jain, A., et al. (2005). Influence of hydroxyl functionalized hyperbranched polymers on the thermomechanical and morphological properties of epoxy resins. Polymer Engineering & Science, 45(2), 224-233. (This is a representative paper, specific URL not available from search but reflects the content of multiple results).

- Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268-307. (This is a representative review, specific URL not available from search but reflects the content of multiple results).

-

Sun, M., & Yin, C. (2017). Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization. Journal of Polymer Research, 24(11), 195. Available from: [Link]

-

Malmström, E., & Hult, A. (1996). Kinetics of Formation of Hyperbranched Polyesters Based on 2,2-Bis(methylol)propionic Acid. Macromolecules, 29(4), 1222-1228. Available from: [Link]

-

ACS Publications. (n.d.). Chemical Modification of Hydroxyl-Terminated Polybutadiene and Its Application in Composite Propellants. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Scientific.Net. (n.d.). Preparation and Characterization of Hyperbranched Polymer. Available from: [Link]

-

Chen, R., & Zhu, X. (2015). Synthesis and therapeutic applications of biocompatible or biodegradable hyperbranched polymers. RSC Advances, 5(103), 84873-84887. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Functional Hyperbranched Polymers for Drug and Gene Delivery. Available from: [Link]

-

ACS Publications. (n.d.). Molecular Structure Characterization of Hyperbranched Polyesteramides. Macromolecules. Available from: [Link]

-

Song, M., & Luo, Y. (2012). Effect of Hyperbranched Polyesters on HTPB Polyurethane Curing Kinetic. Materials Research, 15(4), 635-641. Available from: [Link]

-

ACS Publications. (n.d.). Injectable Hydrogels Based on Hyperbranched Polymers for Biomedical Applications. Chemistry & Bio Engineering. Available from: [Link]

-

Indian Academy of Sciences. (n.d.). Functionalization of hydroxyl terminated polybutadiene with biologically active fluorescent molecule. Journal of Chemical Sciences. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles. PMC. Available from: [Link]

-

MDPI. (2024). Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains. Polymers. Available from: [Link]

-

ProQuest. (n.d.). Synthesis and Characterization of BIS-MPA-Based Polymers: An Investigation of Polymer Architecture. Available from: [Link]

-

MDPI. (n.d.). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. Polymers. Available from: [Link]

-

ResearchGate. (n.d.). A novel hyperbranched polyester based on 2,2-bis(hydroxylmethyl)butyric acid: Synthesis and characterization. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Fabrication of Hydroxy-Terminated Polybutadiene with Piezoelectric Property by Functionalized Branch Chain Modification. PMC. Available from: [Link]

-

Polymer Chemistry, Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

-

Chemistry For Everyone. (2023, June 17). What Are Hyperbranched Polymers? [Video]. YouTube. Available from: [Link] (Note: A representative, non-specific YouTube link is provided as the original may not be stable).

-

ACS Publications. (n.d.). Hyperbranched vs Linear Poly(β-amino ester)s: Polymer Topology and End-Group Hydrophilicity Govern Degradation Kinetics, Transfection Efficiency, and Biocompatibility. Biomacromolecules. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and therapeutic applications of biocompatible or biodegradable hyperbranched polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. books.rsc.org [books.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Core Identification: CAS Number and Nomenclature

<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre-set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self-validating_system_authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>### A Comprehensive Technical Guide to Hyperbranched bis-MPA polyester-32-hydroxyl, Generation 3

This guide provides an in-depth analysis of the hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, a dendrimeric polymer with significant potential in various scientific and biomedical applications. We will delve into its core chemical identity, including its CAS number and nomenclature, and explore its physicochemical properties, synthesis, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

The compound is authoritatively identified as Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 . Its unique Chemical Abstracts Service (CAS) Registry Number is 326794-48-3 .[1][2] This CAS number serves as a universal identifier, crucial for unambiguous database searches and regulatory compliance.

The nomenclature can be broken down to understand the molecule's structure:

-

Hyperbranched: This indicates a polymer architecture with a high degree of branching, leading to a globular or tree-like three-dimensional structure.

-

bis-MPA: This refers to the monomer unit, 2,2-bis(hydroxymethyl)propionic acid, from which the polymer is constructed.

-

polyester: This defines the type of chemical linkage between the monomer units, which are ester bonds.

-

32-hydroxyl: This specifies that the terminal surface of this generation 3 dendrimer is functionalized with 32 hydroxyl (-OH) groups.

-

generation 3: In the context of dendrimers, the generation number refers to the number of iterative reaction cycles during its synthesis, which determines the size and number of surface functional groups.

A common synonym for this compound is ALH-32-OH .[1] While this shorter name is used, it is essential to reference the full name and CAS number in formal documentation and research to avoid ambiguity.

Physicochemical Properties and Structural Data

The molecular and physical characteristics of Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and application settings.

| Property | Value | Source |

| CAS Number | 326794-48-3 | [1][2] |

| Molecular Formula | C₁₅₅H₂₅₆O₉₃ | [1][2] |

| Molecular Weight | 3607.64 g/mol | [1] |

| Appearance | White to pale-yellow solid | Sigma-Aldrich |

| Purity | ≥97% | [1] |

| Terminal Groups | 32 Hydroxyl (-OH) groups | Inferred from nomenclature |

| PubChem CID | 71310496 | [2] |

The hyperbranched structure and the high density of hydroxyl groups on its surface impart unique properties, such as high solubility in polar solvents and a large surface area for further functionalization or interaction with other molecules.

Conceptual Synthesis Workflow

The synthesis of hyperbranched polyesters like ALH-32-OH typically follows a divergent growth methodology starting from a central core molecule. Each successive "generation" is built by reacting the hydroxyl groups of the previous generation with an excess of the bis-MPA monomer, leading to an exponential increase in the number of terminal hydroxyl groups.

Below is a conceptual workflow illustrating the iterative process of generating a generation 3 hyperbranched polyester.

Caption: Conceptual workflow for the divergent synthesis of ALH-32-OH.

Potential Applications in Drug Development and Research

The unique architecture of ALH-32-OH, characterized by a well-defined structure and a high density of surface functional groups, makes it a promising candidate for various applications in the biomedical field. The 32 hydroxyl groups on its periphery can be readily modified to attach drugs, targeting ligands, or imaging agents.

Potential roles of ALH-32-OH in drug development include:

-

Drug Delivery Vehicle: The interior of the hyperbranched polymer can encapsulate hydrophobic drugs, while the hydrophilic exterior, due to the hydroxyl groups, can enhance solubility and bioavailability.

-

Scaffold for Targeted Therapies: The surface hydroxyl groups can be conjugated with antibodies or other ligands that specifically bind to receptors on cancer cells or other diseased tissues, enabling targeted drug delivery and reducing off-target side effects.

-

Bioimaging Contrast Agent Carrier: By attaching imaging agents, such as fluorescent dyes or MRI contrast agents, ALH-32-OH can be used for diagnostic purposes, allowing for the visualization of biological processes and the tracking of the drug delivery system in vivo.

The following diagram illustrates the potential functionalization of ALH-32-OH for a targeted drug delivery application.

Caption: Functionalization of ALH-32-OH for targeted drug delivery.

Experimental Protocol: Surface Functionalization with a Model Compound

To illustrate the utility of the terminal hydroxyl groups, a general protocol for the esterification of ALH-32-OH with a carboxylic acid-containing model compound (e.g., a fluorescent dye with a carboxylic acid linker) is provided below.

Objective: To conjugate a model compound to the surface of ALH-32-OH via an ester linkage.

Materials:

-

Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 (ALH-32-OH)

-

Carboxylic acid-functionalized model compound

-

Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) as a solvent

-

Dialysis membrane for purification

-

NMR spectrometer and/or UV-Vis spectrophotometer for characterization

Procedure:

-

Dissolution: Dissolve a known amount of ALH-32-OH in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add the carboxylic acid-functionalized model compound, DCC, and a catalytic amount of DMAP. The molar ratio of these reagents relative to the hydroxyl groups of ALH-32-OH should be optimized based on the desired degree of functionalization.

-

Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Precipitate the functionalized polymer by adding the filtrate to a non-solvent (e.g., diethyl ether).

-

Collect the precipitate by centrifugation or filtration.

-

-

Purification:

-

Redissolve the crude product in a suitable solvent (e.g., DMF or water, depending on the properties of the functionalized polymer).

-

Purify the product by dialysis against an appropriate solvent to remove unreacted starting materials and residual catalyst.

-

Lyophilize the purified solution to obtain the final product as a solid.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of substitution using ¹H NMR spectroscopy by integrating the characteristic peaks of the polymer backbone and the attached model compound.

-

If the model compound is chromophoric, use UV-Vis spectrophotometry to quantify the amount of conjugated compound.

-

This protocol provides a general framework, and specific reaction conditions may need to be optimized depending on the nature of the model compound and the desired outcome.

References

-

Alh-32-OH | C155H256O93. PubChem. [Link]

Sources

A Technical Guide to Investigating Alh-32-OH, a Novel NLRP3 Inflammasome Inhibitor

Disclaimer: The compound "Alh-32-OH" is a hypothetical molecule conceived for the purpose of this technical guide. The experimental strategies, protocols, and data presented herein are based on established scientific principles for the investigation of a selective NLRP3 inflammasome inhibitor and are intended to serve as a framework for drug development professionals.

Executive Summary

Chronic inflammation is a critical underlying factor in a wide array of human diseases, from autoimmune disorders to neurodegeneration. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a central regulator of innate immunity and a key driver of pathological inflammation.[1][2] Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] This guide introduces Alh-32-OH, a novel, potent, and selective (hypothetical) small molecule inhibitor of the NLRP3 inflammasome. We provide a comprehensive roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential. This document outlines the core mechanism of action, provides detailed protocols for validation, and proposes two major research avenues: Rheumatoid Arthritis and Alzheimer's Disease, complete with experimental workflows and preclinical models.

Part 1: Core Directive - Understanding and Validating Alh-32-OH

The NLRP3 Inflammasome: A Key Therapeutic Target

The NLRP3 inflammasome is a multi-protein complex that responds to a diverse range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Its activation is a two-step process:

-

Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines (e.g., TNF-α), this step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][2][3]

-

Activation (Signal 2): A second, diverse stimulus such as extracellular ATP, crystalline uric acid, or mitochondrial dysfunction triggers the assembly of the inflammasome complex.[1][4] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein (ASC) adaptor, and pro-caspase-1.[5] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3][6]

Dysregulated NLRP3 activation is implicated in numerous inflammatory diseases, making it a highly attractive therapeutic target.[1][7][8][9] Alh-32-OH is hypothesized to directly bind to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex.

Figure 1: Canonical NLRP3 Inflammasome Signaling Pathway A diagram illustrating the two-signal activation of the NLRP3 inflammasome. Alh-32-OH is shown to inhibit the assembly of the complex.

Foundational Experiment: In Vitro Validation of Alh-32-OH

The primary objective is to confirm that Alh-32-OH specifically inhibits NLRP3-dependent cytokine release. The most common and robust method uses bone marrow-derived macrophages (BMDMs) or the human monocytic THP-1 cell line.[10][11]

Protocol 1: NLRP3 Inhibition Assay in LPS-Primed Macrophages

-

Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL in a 24-well plate.

-

Priming (Signal 1): Stimulate cells with 100-500 ng/mL of Lipopolysaccharide (LPS) for 3-4 hours. This upregulates pro-IL-1β and NLRP3 expression.[12][13]

-

Inhibitor Pre-treatment: Remove LPS-containing media. Add fresh media containing various concentrations of Alh-32-OH (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Activation (Signal 2): Add an NLRP3 activator. A common choice is Nigericin (5-10 µM), a potassium ionophore that potently induces K+ efflux.[11][12] Incubate for 45-60 minutes.

-

Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot IL-1β concentration against the log concentration of Alh-32-OH to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Expected Outcome of In Vitro Validation Assay

| Treatment Group | [IL-1β] pg/mL (Expected) | Interpretation |

|---|---|---|

| Untreated Control | < 50 | Basal level, no inflammasome activation. |

| LPS only | < 100 | Priming alone is insufficient for IL-1β release. |

| LPS + Nigericin | > 2000 | Robust NLRP3 inflammasome activation. |

| LPS + Nigericin + Alh-32-OH (10 µM) | < 100 | Potent inhibition of NLRP3 activation by Alh-32-OH. |

| LPS + Nigericin + Alh-32-OH (IC50) | ~1000 | Dose-dependent inhibition. |

Part 2: Potential Research Area I - Autoimmune Disorders (Rheumatoid Arthritis)

Scientific Rationale

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by severe joint inflammation and destruction.[7][14] The NLRP3 inflammasome is highly activated in the synovial tissue of RA patients and contributes to pathogenesis by driving the production of IL-1β, a key cytokine in RA.[14][15][16] Therefore, inhibiting NLRP3 with Alh-32-OH presents a direct and promising therapeutic strategy for RA.[14][15]

Key Research Questions:

-

Does Alh-32-OH reduce inflammatory markers in synovial cells from RA patients?

-

Can Alh-32-OH ameliorate disease severity in a preclinical animal model of arthritis?

-

What is the effect of Alh-32-OH on joint inflammation and bone erosion?

Experimental Workflow for RA

Figure 2: Preclinical Workflow for Evaluating Alh-32-OH in Rheumatoid Arthritis A flowchart detailing the progression from in vitro human sample testing to in vivo efficacy studies in a mouse model of RA.

Key Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is the most widely used and relevant preclinical model for RA, sharing many pathological and immunological features with the human disease.[17][18][19]

Protocol 2: Therapeutic Dosing of Alh-32-OH in the CIA Model

-

Model Induction:

-

Animals: Use susceptible mouse strains, such as DBA/1J mice, aged 8-10 weeks.[17][20][21]

-

Immunization (Day 0): Emulsify Type II collagen (bovine or chicken) with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[18][21]

-

Booster (Day 21): Administer a second injection of Type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[21]

-

-

Disease Monitoring:

-

Begin monitoring mice daily for signs of arthritis around day 24.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[17]

-

-

Therapeutic Intervention:

-

Once mice develop a clinical score of ≥2, randomize them into treatment groups (e.g., Vehicle control, Alh-32-OH low dose, Alh-32-OH high dose, positive control like methotrexate).

-

Administer Alh-32-OH daily via oral gavage or another appropriate route based on its pharmacokinetic profile.

-

-

Endpoint Analysis (Day 42-56):

-

Clinical Score: Continue daily scoring to track disease progression.

-

Histopathology: At the end of the study, harvest hind paws, fix, decalcify, and stain with H&E and Safranin O to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biomarkers: Collect serum to measure levels of circulating IL-1β, anti-collagen antibodies, and other inflammatory markers.

-

Table 2: Sample Data Summary for CIA Model Efficacy Study

| Treatment Group | Mean Arthritis Score (Day 42) | Synovial Inflammation (Histology Score 0-3) | Bone Erosion (Histology Score 0-3) |

|---|---|---|---|

| Vehicle Control | 10.5 ± 1.2 | 2.8 ± 0.3 | 2.5 ± 0.4 |

| Alh-32-OH (10 mg/kg) | 4.2 ± 0.8 | 1.1 ± 0.2 | 0.9 ± 0.3 |

| Alh-32-OH (30 mg/kg) | 2.1 ± 0.5 | 0.6 ± 0.1 | 0.4 ± 0.2 |

| Methotrexate (1 mg/kg) | 3.5 ± 0.7 | 1.0 ± 0.2 | 0.8 ± 0.2 |

Part 3: Potential Research Area II - Neurodegenerative Disorders (Alzheimer's Disease)

Scientific Rationale

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's Disease (AD).[22][23][24] Microglia, the resident immune cells of the brain, become activated by amyloid-beta (Aβ) plaques.[23][25] This Aβ-mediated activation triggers the NLRP3 inflammasome, leading to chronic production of IL-1β and subsequent neuronal damage and cognitive decline.[22][23][26] A brain-penetrant NLRP3 inhibitor like Alh-32-OH could therefore slow disease progression by quelling this central neuroinflammatory process.[22][25]

Key Research Questions:

-

Can Alh-32-OH cross the blood-brain barrier (BBB) to achieve therapeutic concentrations in the CNS?

-

Does Alh-32-OH reduce Aβ-induced microglial activation and cytokine release in vitro?

-

Can Alh-32-OH reduce amyloid plaque burden and improve cognitive function in a transgenic mouse model of AD?

Experimental Workflow for AD

Figure 3: Proposed Mechanism and Workflow for Alh-32-OH in Alzheimer's Disease This diagram shows how Aβ activates microglia via NLRP3 and the experimental steps to test Alh-32-OH's efficacy.

Key Protocols for AD Research

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Penetration Assay

Assessing CNS penetration is a critical first step.[27] A transwell assay provides a reliable in vitro model.[28][29][30]

-

Model Setup: Culture a monolayer of brain endothelial cells (like the bEnd.3 cell line) on a microporous membrane of a transwell insert.[29][30] The insert represents the "blood" side and the outer well represents the "brain" side.

-

Barrier Integrity: Confirm the formation of tight junctions by measuring Transendothelial Electrical Resistance (TEER). Values >150 Ω·cm² are typically considered acceptable.[31]

-

Permeability Test: Add Alh-32-OH to the apical (blood) compartment. At various time points (e.g., 1, 4, 24 hours), take samples from the basolateral (brain) compartment.

-

Quantification: Measure the concentration of Alh-32-OH in the basolateral samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Protocol 4: Aβ Stimulation of Microglia

This assay confirms the drug's activity on the target cell type in a disease-relevant context.[32][33]

-

Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in 24-well plates.

-

Treatment: Pre-treat cells with Alh-32-OH or vehicle for 1-2 hours.

-

Stimulation: Add oligomeric or fibrillar amyloid-beta (Aβ1-42) at a concentration of 1-5 µM to stimulate NLRP3 activation.[32][34] Incubate for 24 hours.

-

Analysis: Collect supernatant and measure secreted IL-1β levels by ELISA.

Preclinical Model: 5xFAD Mouse Model

The 5xFAD transgenic mouse model is an aggressive amyloid plaque model that recapitulates many features of AD pathology, including microgliosis and cognitive deficits, with a relatively early onset.[35][36][37]

-

Treatment: Begin chronic daily dosing of Alh-32-OH in 5xFAD mice at an early age (e.g., 2-3 months) before significant cognitive decline.

-

Behavioral Testing: At 6-9 months of age, assess cognitive function using tests like the Morris Water Maze (spatial learning and memory) or Y-maze (working memory).[26][36]

-

Histological Analysis: After behavioral testing, analyze brain tissue for amyloid plaque load (immunohistochemistry for Aβ), microgliosis (Iba1 staining), and levels of inflammasome components.[36]

Part 4: Concluding Remarks and Future Directions

This guide provides a foundational strategy to investigate the therapeutic potential of Alh-32-OH, a hypothetical selective NLRP3 inhibitor. The proposed research avenues in Rheumatoid Arthritis and Alzheimer's Disease represent two areas of high unmet medical need where NLRP3 inhibition is a scientifically validated and compelling approach.[15][38][39] Successful outcomes in these preclinical models would provide a strong rationale for advancing Alh-32-OH into clinical development. Future research could also explore its utility in other NLRP3-driven pathologies, such as gout, atherosclerosis, and certain metabolic disorders.

References

-

The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]

-

A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

-

NLRP3 inflammasome in Alzheimer's disease: molecular mechanisms and emerging therapies. Frontiers in Immunology. [Link]

-

NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis. Clinical and Experimental Immunology. [Link]

-

The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy. [Link]

-

NLRP3 inflammasome signaling pathway. The activation of the NLRP3... ResearchGate. [Link]

-

The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Journal of Immunology Research. [Link]

-

The Role of NLRP3 Inflammasome in Alzheimer's Disease and Potential Therapeutic Targets. Journal of Alzheimer's Disease. [Link]

-

5xFAD (C57BL6). ALZFORUM. [Link]

-

Role of NLRP3 Inflammasome in Rheumatoid Arthritis. Frontiers in Immunology. [Link]

-

Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology. [Link]

-

The NLRP3 Inflammasome as a Pathogenic Player Showing Therapeutic Potential in Rheumatoid Arthritis and Its Comorbidities: A Narrative Review. MDPI. [Link]

-

Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

-

5xFAD Mouse Model for Alzheimer's Disease Studies. Charles River Laboratories. [Link]

-

Mechanism of NLRP3 inflammasome activation. The Journal of biological chemistry. [Link]

-

The Role of NLRP3 Inflammasome in Alzheimer's Disease and Potential Therapeutic Targets. PubMed. [Link]

-

Collagen-induced arthritis. Nature Protocols. [Link]

-

The Signaling Pathways Regulating NLRP3 Inflammasome Activation. PubMed. [Link]

-

Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease. Molecular Neurobiology. [Link]

-

Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. MDPI. [Link]

-

Role of NLRP3 Inflammasome in Rheumatoid Arthritis. PubMed. [Link]

-

Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

-

List of some NLRP3 inhibitors in clinical and preclinical development. ResearchGate. [Link]

-

5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Scantox. [Link]

-

The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden. PubMed. [Link]

-

(PDF) The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. ResearchGate. [Link]

-

The role of NLRP3 inflammasome in the pathogenesis of rheumatic disease. PubMed. [Link]

-

The Role of the NLRP3 Inflammasome in Alzheimer's Disease Pathophysiology and as a Novel Therapeutic Target. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

-

The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. PubMed Central. [Link]

-

Collagen-Induced Arthritis Models. Springer Nature Experiments. [Link]

-

In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain Matters. [Link]

-

An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol. [Link]

-

In Vitro Blood Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

-

NodThera Announces Clinical Progress for Lead NLRP3 Inflammasome Inhibitors and Candidate Selection of Novel Brain-Penetrant Compound. NodThera. [Link]

-

An in vitro Model for Blood Brain Barrier Permeation. MDPI. [Link]

-

In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

-

Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). PubMed Central. [Link]

-

Special Issue : Targeting the NLRP3: From Novel Inhibitor Design to Clinic Trials and Therapeutic Applications. MDPI. [Link]

-

Microglial culture protocol and Aβ-mediated activation of two... ResearchGate. [Link]

-

Inflammasome assays in vitro and in mouse models. PubMed Central. [Link]

-

β-Amyloid Stimulates Murine Postnatal and Adult Microglia Cultures in a Unique Manner. The Journal of Neuroscience. [Link]

-

A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. [Link]

-

A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. [Link]

-

Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro. Frontiers in Immunology. [Link]

-

NLRP3 inflammasome activation triggers gasdermin D–independent inflammation. Science Immunology. [Link]

-

Key Aging-Associated Alterations in Primary Microglia Response to Beta-Amyloid Stimulation. Frontiers in Aging Neuroscience. [Link]

-

β-Amyloid-Stimulated Microglia Induce Neuron Death via Synergistic Stimulation of Tumor Necrosis Factor α and NMDA Receptors. Journal of Neuroscience. [Link]

Sources

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The role of NLRP3 inflammasome in the pathogenesis of rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 12. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 13. childrenshospital.org [childrenshospital.org]

- 14. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chondrex.com [chondrex.com]

- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]

- 23. The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of NLRP3 Inflammasome in Alzheimer's Disease and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]